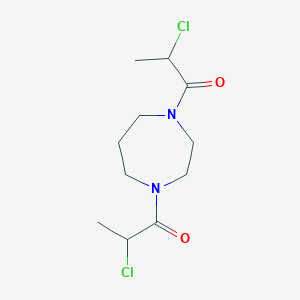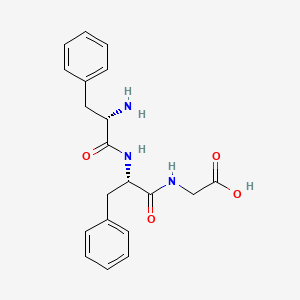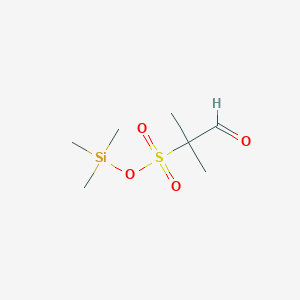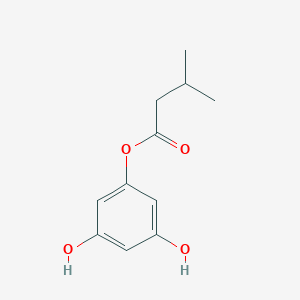
3,5-Dihydroxyphenyl 3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dihydroxyphenyl 3-methylbutanoate is an ester compound characterized by the presence of a phenyl ring substituted with two hydroxyl groups at the 3 and 5 positions, and an ester linkage to a 3-methylbutanoate group. Esters are known for their pleasant odors and are often found in natural products such as fruits and flowers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxyphenyl 3-methylbutanoate typically involves the esterification of 3,5-dihydroxybenzoic acid with 3-methylbutanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base .
Industrial Production Methods
In industrial settings, the production of esters like this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of immobilized enzymes as biocatalysts is also gaining popularity due to their specificity and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydroxyphenyl 3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of esters.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert hydroxyl groups to chlorides.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Chlorinated derivatives.
Scientific Research Applications
3,5-Dihydroxyphenyl 3-methylbutanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in drug development due to its bioactive properties.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 3,5-Dihydroxyphenyl 3-methylbutanoate involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. The ester linkage can be hydrolyzed by esterases, releasing the active phenolic compound .
Comparison with Similar Compounds
Similar Compounds
3,5-Dihydroxybenzoic acid: Lacks the ester linkage but shares the phenolic structure.
3-Methylbutanoic acid: Contains the same alkyl chain but lacks the phenolic ring.
Ethyl 3-methylbutanoate: Another ester with a similar alkyl chain but different aromatic structure.
Uniqueness
3,5-Dihydroxyphenyl 3-methylbutanoate is unique due to the combination of its phenolic and ester functionalities, which confer distinct chemical reactivity and biological activity compared to its individual components .
Properties
CAS No. |
72505-58-9 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
(3,5-dihydroxyphenyl) 3-methylbutanoate |
InChI |
InChI=1S/C11H14O4/c1-7(2)3-11(14)15-10-5-8(12)4-9(13)6-10/h4-7,12-13H,3H2,1-2H3 |
InChI Key |
SSQKZHUDSYKSII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)OC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


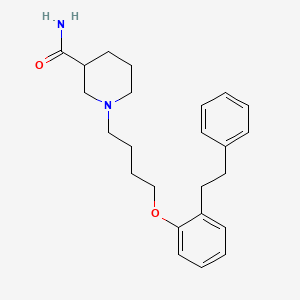
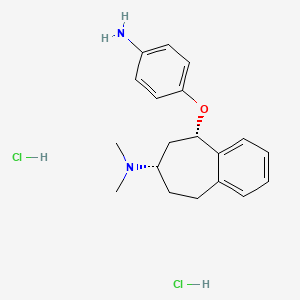
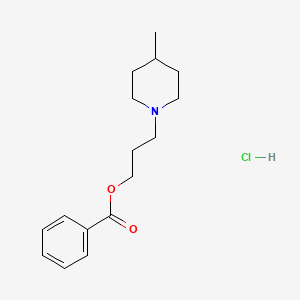
![14-[1-(4-Bromophenoxy)ethyl]-2,11a-dimethyl-1,2,3,4,7a,10,11,11a,12,13-decahydro-7h-9,11b-epoxy-13a,5a-prop[1]enophenanthro[2,1-f][1,4]oxazepine-9,12(8h)-diol](/img/structure/B14452458.png)

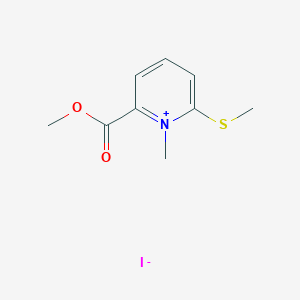
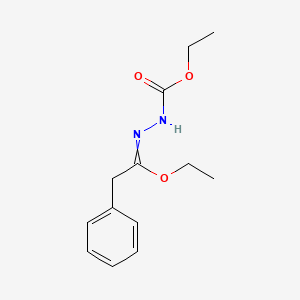
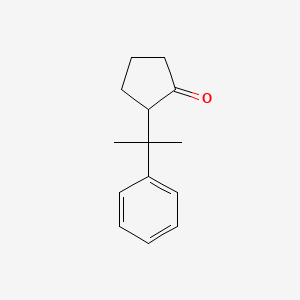
![N-(2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N',N'-diethylpropane-1,3-diamine](/img/structure/B14452488.png)
